Ethyl 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O2/c1-2-22-13(21)9-3-5-20(6-4-9)12-11(15)7-10(8-19-12)14(16,17)18/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDFXFPSKMRKGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Result of Action
The molecular and cellular effects of Ethyl 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets.
Biochemical Analysis
Biochemical Properties
Ethyl 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and the overall biochemical environment.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health, including changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage range produces the desired biological response without causing harm. Exceeding this range can result in toxic effects, including organ damage and altered physiological functions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific tissues, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact its interactions with other biomolecules and its overall biological effects. Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
Ethyl 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate (CAS Number: 874814-41-2) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆ClF₃N₂O₂ |
| Molecular Weight | 336.74 g/mol |
| Purity | ≥95% |
| Hazard Classification | Irritant |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various receptors and enzymes. The presence of the trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability. This feature is particularly significant in drug design as it influences the pharmacokinetic properties of the compound.
Antiparasitic Activity
Research indicates that derivatives of pyridinylpiperazine compounds exhibit notable antiparasitic effects. For instance, studies have shown that modifications to the pyridine structure can lead to varying degrees of efficacy against parasites, with some derivatives showing an EC50 as low as 0.010 μM . The incorporation of polar functionalities has been linked to improved solubility and metabolic stability, which are critical for therapeutic applications.
TRPV1 Modulation
This compound has been evaluated for its activity as a TRPV1 receptor modulator. High-throughput screening methods identified it as a potential ligand for the TRPV1 vanilloid receptor, which plays a crucial role in pain perception and inflammatory responses . Structure-activity relationship (SAR) studies suggest that specific substituents on the piperidine ring influence binding affinity and selectivity.
Case Studies
- Antiparasitic Efficacy : A study focused on various pyridinylpiperazine derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced activity against parasites compared to their non-fluorinated analogs. This was attributed to improved metabolic stability and solubility profiles .
- TRPV1 Receptor Interaction : In vivo models have shown that compounds similar to this compound can effectively modulate TRPV1 activity, leading to reduced pain responses in animal models. These findings highlight the compound's potential as an analgesic agent .
Research Findings
Recent literature has explored various aspects of this compound's biological activity:
- Metabolic Stability : The compound's metabolic stability was assessed in human liver microsomes, revealing a clearance rate that supports its viability as a therapeutic agent .
- SAR Insights : Studies have shown that modifications to the piperidine and pyridine rings can significantly affect biological potency. For instance, adding polar groups has been linked to better solubility without compromising activity .
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate has been identified as a promising scaffold for the development of novel pharmaceuticals. Its structural features allow for interactions with various biological targets, making it suitable for:
- Glycine Transporter Inhibition : Research indicates that derivatives of this compound can act as inhibitors of glycine transporters, which are implicated in several neurological disorders .
Antidepressant Activity
Studies have shown that modifications of piperidine derivatives can exhibit antidepressant-like effects in animal models. The incorporation of the trifluoromethyl group enhances the lipophilicity and bioavailability of the compounds, potentially leading to improved pharmacological profiles .
Anticancer Research
The compound has been explored for its anticancer properties, particularly in targeting specific cancer cell lines. The presence of the chloro and trifluoromethyl groups may contribute to increased potency against certain tumor types by altering the compound's interaction with cellular targets .
Table 1: Comparison of Biological Activities
| Compound | Activity | Reference |
|---|---|---|
| This compound | GlyT1 Inhibitor | |
| Piperazine Derivative | Antidepressant | |
| Trifluoromethyl-Pyridine Analog | Anticancer |
Case Study 1: GlyT1 Inhibitor Development
In a study aimed at developing GlyT1 inhibitors, researchers synthesized a series of piperidine derivatives, including this compound. The results demonstrated significant inhibition of glycine uptake in vitro, suggesting potential therapeutic applications in treating conditions such as schizophrenia and depression.
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer efficacy of this compound against human breast cancer cell lines. The study found that the compound induced apoptosis and inhibited cell proliferation, highlighting its potential as a lead compound for further development in oncology.
Preparation Methods
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
- Starting from 2-chloropyridine derivatives, the trifluoromethyl group at the 5-position is introduced via electrophilic trifluoromethylation or via pre-functionalized intermediates.
- The 3-chloro substituent on the pyridine ring facilitates nucleophilic attack by piperidine derivatives, enabling substitution at the 2-position.
- Use of polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Elevated temperatures (100-150°C) to promote substitution.
- Catalysts or additives such as potassium carbonate or cesium carbonate to enhance nucleophilicity.
Data Table Summarizing Preparation Methods
| Methodology | Key Reagents & Conditions | Advantages | References |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | 2-chloropyridine, potassium carbonate, polar aprotic solvent, heat | Regioselective, straightforward | US9796709B2, US9150575B2 |
| Palladium-Catalyzed Cross-Coupling | Pd catalyst, boronic acid/amines, base, toluene/dioxane, moderate heat | High regioselectivity, versatile | US9150575B2 |
| Esterification | Carboxylic acid, EDCI/DCC, ethanol, mild heating | Efficient ester formation | US9796709B2 |
Notes on Optimization and Challenges
- Regioselectivity: Achieving selective substitution at the 2-position of pyridine is critical, often requiring specific reaction conditions and protecting groups.
- Functional Group Compatibility: The trifluoromethyl and chloro substituents are sensitive to harsh conditions; thus, milder reaction parameters are preferred.
- Yield and Purity: Multi-step syntheses demand purification techniques such as column chromatography or recrystallization to obtain high-purity intermediates.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the pyridine ring can be functionalized through palladium-catalyzed cross-coupling or SNAr reactions. The ester group is often introduced via esterification of the corresponding carboxylic acid or through alcoholysis of activated intermediates. Hydrolysis under basic conditions (e.g., NaOH in ethanol/water) is a critical step for intermediate purification, as seen in analogous trifluoromethylpyridine derivatives .
Q. How is the compound characterized for structural confirmation and purity?
- Methodological Answer :
- LCMS : Used to confirm molecular weight (e.g., m/z 338 [M+H]+ observed in similar compounds) and monitor reaction progress .
- NMR : 1H and 13C NMR spectra verify the piperidine ring conformation, trifluoromethyl group, and ester linkage. Aromatic protons on the pyridine ring typically appear downfield (δ 7.5–8.5 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and stereochemistry, particularly for chiral centers in the piperidine ring .
Q. What solvents and reaction conditions optimize yield during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilic substitution at the pyridine ring. Elevated temperatures (60–80°C) and catalysts like K2CO3 or Et3N improve coupling efficiency. For hydrolysis, ethanol/water mixtures with NaOH at room temperature minimize side reactions .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking studies : Identify binding interactions with target receptors (e.g., enzymes in agrochemical pathways). The trifluoromethyl group’s electronegativity and steric bulk can be modeled to optimize hydrophobic interactions.
- DFT calculations : Predict regioselectivity in electrophilic substitutions on the pyridine ring. For example, the 3-chloro substituent directs further functionalization to the 5-position .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Twinned data refinement : SHELXL handles twinning by refining twin laws and using HKLF5 format for intensity integration.
- High-resolution datasets : Collect data at synchrotron sources (λ < 1 Å) to improve resolution (<0.8 Å), reducing ambiguity in electron density maps .
Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in biological assays?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to buffers (pH 1–12) at 40°C for 48 hours. Monitor degradation via HPLC. The ester group is prone to hydrolysis in alkaline conditions, necessitating storage at pH 5–7 .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) to establish safe handling limits.
Comparative Analysis and Applications
Q. How does this compound compare to structurally related agrochemicals?
- Methodological Answer :
| Parameter | This Compound | Fluazuron | Triflumuron |
|---|---|---|---|
| Target Activity | Insect growth | Acaricide | Chitin synthesis |
| LogP | 3.2 (predicted) | 4.1 | 3.8 |
| Metabolic Stability | Moderate (t1/2 = 6h) | High (t1/2 = 12h) | Low (t1/2 = 2h) |
- The trifluoromethyl group enhances metabolic stability compared to Fluazuron, while the piperidine ring improves solubility over Triflumuron’s benzoylurea scaffold .
Q. What analytical challenges arise in detecting trace impurities during scale-up?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities at ppm levels via MRM transitions.
- NMR spiking : Add authentic samples of suspected byproducts (e.g., dechlorinated analogs) to confirm impurity identity .
Data Contradiction Analysis
Q. Why do reported yields vary for similar synthetic routes in literature?
- Methodological Answer : Variations arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
